molecular formula C11H13BrN4O2S B6627079 2-bromo-6-methylsulfonyl-N-[(1-methyl-1,2,4-triazol-3-yl)methyl]aniline

2-bromo-6-methylsulfonyl-N-[(1-methyl-1,2,4-triazol-3-yl)methyl]aniline

Cat. No.: B6627079
M. Wt: 345.22 g/mol
InChI Key: UXXCEBSABLGCAJ-UHFFFAOYSA-N
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Description

2-bromo-6-methylsulfonyl-N-[(1-methyl-1,2,4-triazol-3-yl)methyl]aniline is an organic compound that features a bromine atom, a methylsulfonyl group, and a triazole ring attached to an aniline core

Properties

IUPAC Name

2-bromo-6-methylsulfonyl-N-[(1-methyl-1,2,4-triazol-3-yl)methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN4O2S/c1-16-7-14-10(15-16)6-13-11-8(12)4-3-5-9(11)19(2,17)18/h3-5,7,13H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXXCEBSABLGCAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=N1)CNC2=C(C=CC=C2Br)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-6-methylsulfonyl-N-[(1-methyl-1,2,4-triazol-3-yl)methyl]aniline typically involves multiple steps:

    Methylsulfonylation: The methylsulfonyl group can be introduced using methylsulfonyl chloride in the presence of a base such as triethylamine.

    Triazole Formation: The triazole ring can be formed through a cyclization reaction involving hydrazine and a suitable aldehyde or ketone.

    Final Coupling: The final step involves coupling the triazole moiety to the brominated and methylsulfonylated aniline using a suitable coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can target the bromine atom or the triazole ring, potentially leading to debromination or ring-opening reactions.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea in polar solvents.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Debrominated or ring-opened products.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

2-bromo-6-methylsulfonyl-N-[(1-methyl-1,2,4-triazol-3-yl)methyl]aniline has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting enzyme inhibition or receptor modulation.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity or protein interactions.

    Industrial Applications: The compound can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-bromo-6-methylsulfonyl-N-[(1-methyl-1,2,4-triazol-3-yl)methyl]aniline depends on its specific application:

    Enzyme Inhibition: The compound may act as an inhibitor by binding to the active site of an enzyme, preventing substrate access and thus inhibiting enzyme activity.

    Receptor Modulation: It can interact with specific receptors on cell surfaces, modulating their activity and influencing cellular responses.

    Pathways Involved: The compound may affect various biochemical pathways, including signal transduction and metabolic processes, depending on its target.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-4-methylsulfonyl-N-[(1-methyl-1,2,4-triazol-3-yl)methyl]aniline
  • 2-chloro-6-methylsulfonyl-N-[(1-methyl-1,2,4-triazol-3-yl)methyl]aniline
  • 2-bromo-6-methylsulfonyl-N-[(1-ethyl-1,2,4-triazol-3-yl)methyl]aniline

Uniqueness

2-bromo-6-methylsulfonyl-N-[(1-methyl-1,2,4-triazol-3-yl)methyl]aniline is unique due to the specific positioning of the bromine and methylsulfonyl groups, which can influence its reactivity and interaction with biological targets. The presence of the triazole ring also adds to its versatility in forming various derivatives with potential biological activity.

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